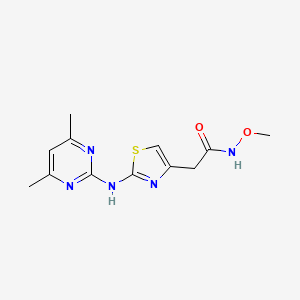
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a thiazole derivative that acts as a feed attractant for aquatic animals, enhances growth performance, and has been found to have several physiological and biochemical effects. In
Aplicaciones Científicas De Investigación
Antifungal Activity
One study explored the antifungal effects of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, including thiazol-4-yl compounds, against types of fungi such as Aspergillus terreus and Aspergillus niger. It was found that these derivatives showed significant antifungal activity, with specific compounds being more effective against Aspergillus terreus than Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
Anti-inflammatory and Analgesic Agents
Another study synthesized novel derivatives from visnaginone and khellinone, leading to compounds with 4,6-dimethylpyrimidin-2-yl groups that exhibited analgesic and anti-inflammatory activities. These compounds were shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), with some displaying high inhibitory activity and selectivity towards COX-2, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antiangiogenic Properties
Research on pyrimidine derivatives, including those related to 4,6-dimethylpyrimidin-2-yl groups, has shown promising antiangiogenic properties. A study conducted in silico docking analyses to assess the binding affinity of these compounds to VEGFR-2 kinase, a key target in angiogenesis. The results indicated significant potential for these compounds in inhibiting angiogenesis, with certain derivatives displaying low binding energy and high theoretical affinity towards the VEGFR-2 kinase, suggesting their use in antiangiogenic therapy (Jafar & Hussein, 2021).
Radioligand for PET Imaging
A distinct application involves the radiosynthesis of a compound within the related chemical family for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study outlines the synthesis and application of a novel radioligand, demonstrating its utility in neuroimaging and the potential for diagnosing and monitoring neuroinflammatory conditions (Dollé et al., 2008).
Anticonvulsant Agents
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, closely related to the query compound, has revealed their potential as anticonvulsants. These studies investigate the synthesis of new derivatives and their pharmacological evaluation, highlighting the promising anticonvulsant activity of these compounds through in vitro and in vivo assays, providing a foundation for further exploration into their therapeutic applications (Severina et al., 2020).
Propiedades
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-7-4-8(2)14-11(13-7)16-12-15-9(6-20-12)5-10(18)17-19-3/h4,6H,5H2,1-3H3,(H,17,18)(H,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKDADBRHVVIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

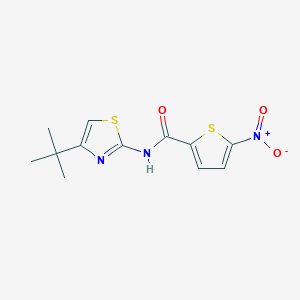
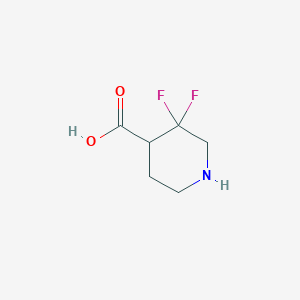
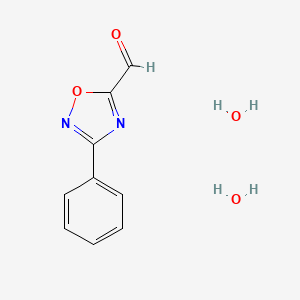
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)
![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)
![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)
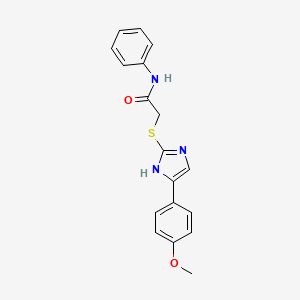

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)
![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)